4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
The compound 4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine (hereafter referred to as Compound A) features a thiomorpholine core linked via a carbonyl group to a piperidine ring substituted with a 2-cyclopentyl-1,3-thiazol-4-ylmethyl moiety. The 2-cyclopentyl-thiazole substituent introduces steric bulk and lipophilicity, which may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
[1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS2/c23-19(22-8-10-24-11-9-22)16-6-3-7-21(12-16)13-17-14-25-18(20-17)15-4-1-2-5-15/h14-16H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRNRSITEWTICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)CN3CCCC(C3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Implications
The following table summarizes structural differences between Compound A and similar compounds identified in the evidence:
Detailed Analysis
Thiomorpholine vs. Morpholine Derivatives
Compound A’s thiomorpholine core replaces the oxygen atom in morpholine with sulfur, increasing electron density and altering hydrogen-bonding capacity. This modification may enhance membrane permeability compared to oxygenated analogs like Impurity-I or the morpholin-4-yl butanoic acid derivative . Sulfur’s larger atomic radius could also affect conformational flexibility in binding pockets.
Cyclopentyl-Thiazole vs. Pyridinyl or Smaller Alkyl Groups
The 2-cyclopentyl-thiazole group in Compound A provides significant steric bulk and hydrophobicity compared to the pyridinyl group in the analog from . Cyclopentyl’s lipophilicity may improve binding to hydrophobic protein pockets but reduce aqueous solubility. In contrast, Impurity-L () features an isopropyl-thiazole group, which is less bulky, suggesting Compound A might exhibit stronger hydrophobic interactions but faster metabolic clearance .
Functional Group Variations
The morpholin-4-yl butanoic acid derivative () includes a carboxylic acid group, drastically increasing polarity and enabling ionic interactions absent in Compound A. This difference highlights a trade-off between solubility and passive diffusion: Compound A’s lack of ionizable groups may favor blood-brain barrier penetration, whereas the butanoic acid analog could exhibit restricted tissue distribution .
Research Findings and Hypotheses
While experimental data for Compound A is unavailable in the provided evidence, inferences from analogs suggest:
- Metabolic Stability : The cyclopentyl-thiazole group may slow oxidative metabolism compared to smaller alkyl-thiazoles (e.g., isopropyl in Impurity-L) due to steric shielding of vulnerable sites .
- Target Selectivity : The thiomorpholine core could confer unique selectivity for sulfur-interacting targets (e.g., cysteine proteases or metal-containing enzymes) versus morpholine-based compounds .
- Solubility Challenges : The compound’s high lipophilicity may necessitate formulation strategies (e.g., salt formation or prodrugs) to improve bioavailability.
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